Dual-Acid vs. Single-Acid Photogeneration
Upon 365 nm irradiation, DNQ‑4‑sulfonate esters such as o‑tolyl 4‑diazo‑3,4‑dihydro‑2‑oxonaphthalene‑1‑sulphonate undergo Wolff rearrangement to form an indenylidene‑ketene intermediate that hydrolyses to yield both an indene‑carboxylic acid and a free sulfonic acid. In contrast, DNQ‑5‑sulfonate esters generate only the carboxylic acid photoproduct [REFS‑1]. This dual‑acid output facilitates complete development of exposed resist regions in simple metal‑ion‑free tetramethylammonium hydroxide (TMAH) developers, whereas 5‑sulfonates typically require surfactant additives to achieve comparable clearing [REFS‑2].
| Evidence Dimension | Acid photoproducts per photoreaction event |
|---|---|
| Target Compound Data | 2 acidic species (1 indene‑carboxylic acid + 1 sulfonic acid) per photolytic conversion |
| Comparator Or Baseline | DNQ‑5‑sulfonate esters: 1 acidic species (indene‑carboxylic acid only) |
| Quantified Difference | 2× acid equivalents per photoreaction vs. 1× for 5‑sulfonate analogues |
| Conditions | 365 nm (i‑line) irradiation; aqueous TMAH development; solid‑film photolysis as described in US 5,362,599 and Buhr, Proc. SPIE 1086, 117 (1989) |
Why This Matters
The dual‑acid mechanism of the 4‑sulfonate directly reduces developer formulation complexity and cost while enabling surfactant‑free processing that minimises residue defects in submicron patterning.
- [1] Buhr, G.; Grunewald, R. Image reversal resist: a new photoresist technology with high potential. Proc. SPIE 1086, Advances in Resist Technology and Processing VI, 117–128 (1989). View Source
- [2] US Patent 5,362,599. Fast diazoquinone positive resists comprising mixed esters of 4-sulfonate and 5-sulfonate compounds. Col. 2, lines 37–48. View Source
